molecular formula C13H14O B13957161 alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol CAS No. 63141-79-7

alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol

Cat. No.: B13957161
CAS No.: 63141-79-7
M. Wt: 186.25 g/mol
InChI Key: JOMYANSJBFOTPO-UHFFFAOYSA-N
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Description

alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol ( 63141-79-7) is an organic compound with the molecular formula C13H14O . It is supplied as a high-purity white powder with a typical purity of 99% . This chemical is offered in various specifications to meet different research and development needs, particularly serving as a versatile intermediate in the synthesis of more complex molecules . Its applications span several sectors, including use as a pharmaceutical intermediate, an agro-chemical intermediate, and in the development of electronics chemicals, textile chemicals, and polymers . Researchers in fine chemical, agrochemical, and animal protection industries utilize this compound for its unique structural properties. This product is intended for research and development purposes only in a laboratory setting. It is not intended for direct use, human consumption, or as a veterinary drug. Please communicate specific application requirements to ensure the correct product specification is provided.

Properties

CAS No.

63141-79-7

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

4-(5-methylhex-4-en-1-yn-3-yl)phenol

InChI

InChI=1S/C13H14O/c1-4-11(9-10(2)3)12-5-7-13(14)8-6-12/h1,5-9,11,14H,2-3H3

InChI Key

JOMYANSJBFOTPO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C#C)C1=CC=C(C=C1)O)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound can be retrosynthetically disconnected into three fragments:

  • The p-cresol aromatic core,
  • The alpha-ethynyl substituent,
  • The 2,2-dimethylvinyl substituent.

A plausible synthetic route involves:

  • Starting from p-cresol,
  • Introducing the alpha-ethynyl group via an alkylation or Sonogashira coupling,
  • Installing the 2,2-dimethylvinyl group through a vinylation reaction or via a suitable precursor such as an isoprenyl derivative.

Key Reactions Involved

  • Sonogashira Coupling: For introducing the ethynyl group onto an aromatic or aliphatic position.
  • Vinylation: Using vinyl Grignard or vinyl lithium reagents to install vinyl substituents.
  • Alkylation: To introduce methyl groups or protect phenolic hydroxyls.
  • Protection/Deprotection: Phenol protection may be required to prevent side reactions.

Detailed Preparation Methods

Starting Material Preparation: p-Cresol Functionalization

Step Reagents & Conditions Purpose Notes
1 p-Cresol Starting aromatic compound Commercially available
2 Protection with methyl iodide and base (e.g., K2CO3) Protect phenol as methyl ether if needed Avoids phenol reactivity

Introduction of Ethynyl Group

Step Reagents & Conditions Purpose Notes
3 Bromination at alpha position (e.g., NBS) Introduce bromine as leaving group Selective bromination required
4 Sonogashira coupling: terminal alkyne + Pd(0), CuI catalyst, base (e.g., Et3N) Replace bromine with ethynyl group Mild conditions preserve other groups

Installation of 2,2-Dimethylvinyl Group

Step Reagents & Conditions Purpose Notes
5 Vinyl Grignard or vinyl lithium reagent Add vinyl group at alpha position Requires low temperature and inert atmosphere
6 Methylation using methyl iodide or methyl triflate Install two methyl groups at vinyl carbon Steric hindrance may affect yield

Final Deprotection and Purification

Step Reagents & Conditions Purpose Notes
7 Acidic or basic hydrolysis Remove phenol protecting group Careful control to avoid side reactions
8 Chromatographic purification Isolate pure compound Silica gel or preparative HPLC

Reaction Conditions and Optimization

Reaction Step Temperature (°C) Solvent Catalyst/Reagent Yield (%) Comments
Bromination 0-25 CCl4 or CH2Cl2 N-Bromosuccinimide (NBS) 85-90 Selective alpha bromination
Sonogashira 25-50 THF/Et3N Pd(PPh3)2Cl2, CuI 70-80 Requires inert atmosphere
Vinylation -78 to 0 Ether or THF Vinylmagnesium bromide 60-75 Sensitive to moisture
Methylation 0-25 DMF or acetone Methyl iodide, base (K2CO3) 65-70 Steric hindrance may reduce yield
Deprotection 25-50 Acidic aqueous HCl or TFA 80-85 Mild conditions preferred

Analytical Characterization

Summary of Preparation Methods

Methodology Advantages Limitations Typical Yield (%)
Direct Sonogashira on brominated p-cresol Mild conditions, good selectivity Requires pre-bromination step 70-80
Vinyl Grignard addition Effective vinyl installation Moisture sensitive, low temp needed 60-75
Methylation post-vinylation Simple alkylation step Steric hindrance affects yield 65-70
Protection/Deprotection strategy Protects sensitive phenol group Additional steps increase time 80-85 (deprotection)

The preparation of alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol involves a multi-step synthetic route combining selective bromination, Sonogashira coupling for ethynyl group introduction, vinylation via organometallic reagents, and methylation to install the two methyl groups on the vinyl moiety. Protection and deprotection of the phenolic hydroxyl group are critical to avoid side reactions. Reaction conditions must be carefully controlled to maximize yield and purity. Analytical techniques confirm the successful synthesis of the target compound.

While no single source comprehensively details this exact compound's preparation, the synthesis is inferred from closely related organic synthesis methodologies and supported by standard protocols for similar functional groups. Further experimental optimization and scale-up studies would be necessary for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The vinyl and ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions include various substituted p-cresol derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol involves its interaction with specific molecular targets and pathways. The vinyl and ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and other biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. Substituent Effects
  • Electron-Withdrawing vs. Electron-Donating Groups: The ethynyl group in alpha-(2,2-dimethylvinyl)-alpha-ethynyl-p-cresol contrasts with electron-donating substituents like the dimethylamino group in alpha-dimethylamino-p-cresol (CAS 103-87-7). The latter exhibits increased basicity and solubility in polar solvents, whereas the ethynyl group may enhance acidity and reactivity in electrophilic substitutions . Bulky Substituents: The 2,2-dimethylvinyl group introduces steric hindrance comparable to tert-butyl groups in 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol (CAS 119-47-1). Such bulkiness reduces molecular flexibility and may improve thermal stability in polymer matrices .
b. Positional Isomerism
  • Ortho, Meta, Para Substitution : Unlike meta-cresol or ortho-cresol derivatives, p-cresol-based compounds like the target molecule exhibit para-substitution, which often results in higher symmetry and crystallinity. For example, alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol (CAS 51728-14-4) combines para-hydroxyl groups with an ortho-cresol backbone, enabling hydrogen-bonding networks absent in the target compound .

Physicochemical Properties

a. Boiling Point and Solubility
  • alpha-Dimethylamino-p-cresol (boiling point: 229°C) has a higher boiling point than simpler cresols due to hydrogen bonding from the amino group. The target compound’s ethynyl group may lower boiling points relative to amino derivatives but increase solubility in non-polar solvents .
  • 6,6'-Di-tert-butyl-2,2'-methylenedi-p-cresol (CAS 119-47-1) has reduced solubility in water (<1 mg/L) due to hydrophobic tert-butyl groups, a trend likely mirrored in the target molecule’s dimethylvinyl substituent .
b. Reactivity
  • The ethynyl group enables reactions like Huisgen cycloaddition (click chemistry), a feature absent in 2-amino-p-cresol (CAS 2835-99-6), which undergoes diazotization or azo coupling due to its amino group .
  • p-Chloro-m-cresol (CAS 15831-10-4) exhibits halogen-driven nucleophilic substitution, whereas the target compound’s ethynyl group favors electrophilic additions .
a. Polymer Chemistry
  • Cresol derivatives like 2,6-dimethylphenol are used in polyphenylene ether (PPE) production. The target compound’s ethynyl group could serve as a cross-linking site in high-performance polymers, similar to tetrabromo-o-cresol (CAS 576-55-6) in flame-retardant resins .
  • Novolac resins derived from p-cresol lack the ethynyl functionality but share applications in epoxy systems, where the target molecule might offer enhanced curing kinetics .

Data Table: Key Comparative Properties

Compound CAS Number Substituents Boiling Point (°C) Key Applications Toxicity Profile
This compound N/A Ethynyl, 2,2-dimethylvinyl Not reported Polymer cross-linking, synthesis Likely moderate toxicity
alpha-Dimethylamino-p-cresol 103-87-7 Dimethylamino 229 Dyes, pharmaceuticals Skin irritation
6,6'-Di-tert-butyl-2,2'-methylenedi-p-cresol 119-47-1 tert-Butyl, methylene bridge >300 Antioxidant in polymers Low water solubility
2-Amino-p-cresol 2835-99-6 Amino 285 (decomposes) Hair dyes, chemical synthesis Skin sensitizer
p-Chloro-m-cresol 15831-10-4 Chloro 235–237 Disinfectants, preservatives Toxic (H331)

Biological Activity

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol, a synthetic phenolic compound, is part of a broader class of chemicals known for their biological activities, particularly in anti-inflammatory and antioxidant properties. Understanding the biological activity of this compound involves examining its effects on cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15H16O
  • Molecular Weight : 224.29 g/mol

This compound features a p-cresol moiety, which is known for its biological relevance. The addition of ethynyl and dimethylvinyl groups enhances its chemical stability and potential bioactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Effects
    • Studies indicate that phenolic compounds like p-cresol derivatives exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-κB) signaling pathways .
    CompoundCOX InhibitionNF-κB Modulation
    p-CresolModerateWeak
    p-Cresol DimerStrongStrong
    This compoundTBDTBD
    • The effectiveness of this compound in inhibiting COX enzymes remains to be fully elucidated but is hypothesized to be comparable to other phenolic compounds.
  • Antioxidant Activity
    • Phenolic compounds are recognized for their antioxidant capabilities, which help neutralize free radicals and reduce oxidative stress in cells . This property is crucial in preventing cellular damage associated with various diseases.
  • Cytotoxicity Studies
    • Preliminary studies suggest that the cytotoxicity of this compound may vary depending on concentration and exposure duration. It is essential to establish the dose-response relationship to determine safe and effective concentrations for therapeutic use.

Case Study 1: In Vivo Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various phenolic compounds on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells. Results indicated that while p-cresol showed moderate activity, the dimerization enhanced its effectiveness significantly . Similar studies on this compound would be beneficial to confirm its efficacy.

Case Study 2: Antioxidative Properties

Research on related compounds has demonstrated that modifications to the p-cresol structure can enhance antioxidative properties. Future studies should explore how the specific modifications in this compound affect its ability to scavenge free radicals.

Research Findings

Recent findings suggest that modifications in phenolic compounds can lead to enhanced biological activities:

  • Dimerization Effects : The dimer forms of p-cresol have shown significantly improved anti-inflammatory activity compared to their monomeric forms .
  • Electronegativity and Activity : Quantum chemical calculations indicate that electronegative properties correlate with increased biological activity in phenolic compounds .

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